3,5-Diethyl 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-3,4,5-pyridinetricarboxylate monosodium salt
Overview
Description
The compound is a derivative of dihydropyridine and is often referred to as a Hantzsch ester . It serves as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Synthesis Analysis
The synthesis of this compound involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . Another method involves the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters followed by ring closure .Molecular Structure Analysis
The molecular formula of the compound is C13H19NO4 . It is a solid at 20°C and appears as a light yellow to yellow to green powder or crystal .Chemical Reactions Analysis
This compound is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction . It has also been used in the study of the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .Physical And Chemical Properties Analysis
The compound has a melting point of 183°C and a maximum absorption wavelength of 374 nm in ethanol . It is soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized from β-diketo compounds, formaldehyde, and amine in the presence of amine salt as a phase transfer catalyst, achieving high purity and yield (Wu Jian-yi, 2001).
Photooxidation Processes : It can undergo photooxidation to form corresponding pyridines, a reaction influenced by substituents, mediums, and atmospheres (O. Mitsunobu et al., 1972).
Unique Chemical Reactions : This compound interacts with various electrophiles to yield specific pyridine derivatives and substitution products (R. Bacon & B. Osuntogun, 1980).
Structural and Chemical Analysis
Crystal Structures and Fluorine Effects : Studies on crystal structures and the impact of fluorine on the dihydropyridine nucleus provide insights into self-assembly and non-covalent interactions (R. Shashi et al., 2020).
Solid-State Structure Analysis : Investigations into the solid-state structure of related compounds have implications for pharmacological applications, especially in terms of molecular structure and biological activity (J. I. McKenna et al., 1988).
Spectroscopic and X-Ray Characterization : Spectroscopic methods, including IR, NMR, and X-ray diffraction, have been employed to understand the molecular structure and properties of this compound and its derivatives (Yi Li et al., 2014).
Applications in Chemical Synthesis
Synthetic Applications : The compound is used in synthesizing a variety of 1,4-dihydropyridine derivatives with potential pharmacological activities (D. Mutsenietse et al., 1982).
Role in Drug Discovery : Derivatives of this compound have been explored for their potential in inducing apoptosis, which is significant in the field of chemotherapeutics and cancer research (Seunghyun Ahn et al., 2018).
Enzymatic Studies and Biological Activities : The compound has been subject to enzymatic studies to understand its role in different biological processes, which can contribute to the development of new drugs and analytical methods (F. Guengerich et al., 1988).
Safety And Hazards
The compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with skin or eyes, it should be washed off with plenty of water .
properties
IUPAC Name |
sodium;3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.Na/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2;/h11,15H,5-6H2,1-4H3,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROLRZEUAZZAL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181737 | |
Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethyl 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-3,4,5-pyridinetricarboxylate monosodium salt | |
CAS RN |
27296-05-5 | |
Record name | AV 153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.